3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl
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Overview
Description
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl is a heterocyclic compound belonging to the family of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a hydroxyl group at the third position, a carbaldehyde group at the fourth position, and a hydrochloride salt form. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl typically involves the modification of 2-methyl-3-methoxy-1,5-naphthyridine. Researchers at Pfizer developed a method where the 2-methyl-3-methoxy-1,5-naphthyridine undergoes a series of reactions, including demethylation and formylation, to yield the desired compound . Another approach involves the Skraup reaction of 3-amino-5-methoxy-4-methyl-pyridine, followed by treatment with DMF-DMA in the presence of a catalytic amount of LiOH .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Skraup reaction and subsequent modifications suggest that these methods could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl and carbaldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products Formed
Major products formed from these reactions include ketones, alcohols, and substituted derivatives of the naphthyridine ring. These products can further undergo additional modifications to yield a variety of functionalized compounds .
Scientific Research Applications
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carbaldehyde groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, its derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl include:
1,5-Naphthyridine-3-carbaldehyde: Lacks the hydroxyl group at the third position.
2-Methyl-3-methoxy-1,5-naphthyridine: Contains a methoxy group instead of a hydroxyl group.
Pyronaridine: A fused 1,5-naphthyridine with antimalarial activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both hydroxyl and carbaldehyde groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-hydroxy-1,5-naphthyridine-4-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-5-6-8(13)4-11-7-2-1-3-10-9(6)7;/h1-5,13H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFAYQOIHGOSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)C=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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